molecular formula C15H10N2O3 B12170633 (3Z)-3-[(pyridin-2-ylamino)methylidene]-2H-chromene-2,4(3H)-dione

(3Z)-3-[(pyridin-2-ylamino)methylidene]-2H-chromene-2,4(3H)-dione

Cat. No.: B12170633
M. Wt: 266.25 g/mol
InChI Key: OFQVMDJUOZPJGE-RQZCQDPDSA-N
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Description

3-[(2-pyridinylamino)methylidene]-3,4-dihydro-2H-1-benzopyran-2,4-dione is a heterocyclic compound that features a benzopyran ring fused with a pyridine moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-pyridinylamino)methylidene]-3,4-dihydro-2H-1-benzopyran-2,4-dione typically involves the condensation of 2-pyridinylamine with a suitable benzopyran derivative under specific reaction conditions. One common method involves the use of a base such as sodium methoxide in a solvent like butanol, followed by heating under reflux .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine moiety can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with various functional groups replacing the original substituents.

Scientific Research Applications

3-[(2-pyridinylamino)methylidene]-3,4-dihydro-2H-1-benzopyran-2,4-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 3-[(2-pyridinylamino)methylidene]-3,4-dihydro-2H-1-benzopyran-2,4-dione exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3-pyridinylamino)methylidene]propanedinitrile
  • 3-[(phenylamino)methylidene]-3,4-dihydro-2H-1-benzopyran-2,4-dione
  • 3-[Hydroxy(2-pyridinylamino)methylene]-2-methyl-2,3-dihydro-4H-1,2-benzothiazin-4-one 1,1-dioxide

Uniqueness

3-[(2-pyridinylamino)methylidene]-3,4-dihydro-2H-1-benzopyran-2,4-dione is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H10N2O3

Molecular Weight

266.25 g/mol

IUPAC Name

4-hydroxy-3-[(E)-pyridin-2-yliminomethyl]chromen-2-one

InChI

InChI=1S/C15H10N2O3/c18-14-10-5-1-2-6-12(10)20-15(19)11(14)9-17-13-7-3-4-8-16-13/h1-9,18H/b17-9+

InChI Key

OFQVMDJUOZPJGE-RQZCQDPDSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=C(C(=O)O2)/C=N/C3=CC=CC=N3)O

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=O)O2)C=NC3=CC=CC=N3)O

Origin of Product

United States

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